(4-Ethoxy-2,6-dimethylphenyl)boronic acid

Description

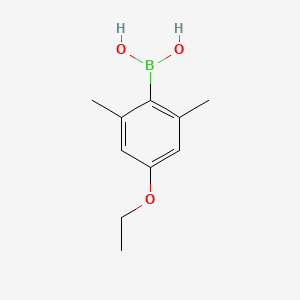

(4-Ethoxy-2,6-dimethylphenyl)boronic acid is an organoboron compound characterized by a phenyl ring substituted with an ethoxy group at the para position and methyl groups at the ortho positions (2 and 6). This structural arrangement confers unique electronic and steric properties, making it valuable in synthetic chemistry, materials science, and medicinal applications.

Its synthesis typically involves Grignard reactions with tributyl borate under optimized conditions, as demonstrated for structurally analogous 2,6-dimethylphenyl boronic acid derivatives (yields up to 72.2%) . Applications range from catalysis to biomedical research, with boronic acids increasingly explored as protease inhibitors, sensors, and anticancer agents .

Structure

2D Structure

Propriétés

IUPAC Name |

(4-ethoxy-2,6-dimethylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO3/c1-4-14-9-5-7(2)10(11(12)13)8(3)6-9/h5-6,12-13H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXRDZDWVEGEKPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1C)OCC)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659358 | |

| Record name | (4-Ethoxy-2,6-dimethylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1315342-15-4 | |

| Record name | Boronic acid, B-(4-ethoxy-2,6-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1315342-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Ethoxy-2,6-dimethylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethoxy-2,6-dimethylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-ethoxy-2,6-dimethylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of more robust catalysts and reagents to improve yield and reduce costs .

Analyse Des Réactions Chimiques

Types of Reactions

(4-Ethoxy-2,6-dimethylphenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Protodeboronation: This reaction involves the removal of the boronic acid group, typically using acidic conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, DMF).

Oxidation: Hydrogen peroxide, sodium perborate.

Protodeboronation: Acids like hydrochloric acid or sulfuric acid.

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols.

Protodeboronation: The corresponding aryl compound without the boronic acid group.

Applications De Recherche Scientifique

(4-Ethoxy-2,6-dimethylphenyl)boronic acid has several applications in scientific research:

Mécanisme D'action

The primary mechanism of action for (4-Ethoxy-2,6-dimethylphenyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination to form the carbon-carbon bond . The compound can also form reversible covalent bonds with diols, which is the basis for its biological activity .

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Analogues and Similarity Scores

| Compound Name | Substituents | Similarity Score | CAS Number |

|---|---|---|---|

| (4-Ethoxy-2,6-dimethylphenyl)boronic acid | –OCH₂CH₃ (para), –CH₃ (2,6) | 1.00 | 956894-26-1 |

| (4-Methoxy-2,6-dimethylphenyl)boronic acid | –OCH₃ (para), –CH₃ (2,6) | 0.89 | 361543-99-9 |

| (4-Isopropoxy-2,6-dimethylphenyl)boronic acid | –OCH(CH₃)₂ (para), –CH₃ (2,6) | 0.94 | 1315342-15-4 |

| (4-Ethoxy-2-methylphenyl)boronic acid | –OCH₂CH₃ (para), –CH₃ (2) | 0.96 | 871126-21-5 |

| (4-Ethoxy-2,6-difluorophenyl)boronic acid | –OCH₂CH₃ (para), –F (2,6) | 0.94 | 1310403-94-1 |

Key Observations :

- Electron-Donating Effects : Replacing the ethoxy group (–OCH₂CH₃) with smaller alkoxy groups (e.g., methoxy, –OCH₃) reduces steric bulk but maintains electron donation, slightly lowering pKa values .

- Fluorinated Analogues : Fluorine substituents (e.g., 2,6-difluoro) increase electron-withdrawing effects, lowering pKa and altering binding kinetics .

Acidity (pKa) and Binding Affinity

Table 2: Comparative pKa and Binding Constants

*Estimated based on structural analogy to 2,6-diarylphenylboronic acids .

†Hypothesized from steric and electronic effects .

Key Findings :

- The ethoxy and dimethyl groups in this compound likely reduce its pKa compared to 3-APBA and 4-MCPBA, aligning it closer to physiological pH (~7.4), which is critical for biomedical applications .

- Its glucose association constant is hypothesized to exceed phenylboronic acid due to optimized steric-electronic balance, though experimental validation is needed .

Functional Comparisons

Anticancer Activity

- Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid exhibit sub-micromolar cytotoxicity in triple-negative breast cancer (4T1 cells), attributed to interactions with serine proteases or transcription factors .

Protease Inhibition

- FL-166 (a bifunctional aryl boronic acid) inhibits SARS-CoV-2 3CLpro with Ki = 40 nM, highlighting the role of boronic acids in targeting serine residues . The ethoxy and dimethyl groups in this compound could enhance binding to hydrophobic enzyme pockets.

Activité Biologique

(4-Ethoxy-2,6-dimethylphenyl)boronic acid is a member of the boronic acid family, which has garnered attention due to its diverse biological activities and applications in medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C₉H₁₃BO₃

- Molecular Weight : Approximately 180.01 g/mol

- CAS Number : 1315342-15-4

Boronic acids typically exhibit their biological activity through the formation of reversible covalent bonds with diols and other nucleophiles. This property is crucial for their role as enzyme inhibitors and in various biochemical pathways. The specific interactions of this compound with biological molecules can lead to significant effects on cellular processes.

Anticancer Activity

Research indicates that boronic acids can possess anticancer properties. A study evaluating various boronic compounds showed that those similar to this compound exhibited cytotoxic effects against prostate cancer cells (PC-3). The viability of cancer cells decreased significantly when treated with these compounds, while healthy cells remained largely unaffected. For instance, at a concentration of 5 µM, one compound reduced cancer cell viability to approximately 33%, while healthy cells maintained about 71% viability .

Antimicrobial Properties

The antimicrobial activity of boronic acids has also been documented. Compounds structurally related to this compound were tested against various microorganisms, including Staphylococcus aureus and Escherichia coli. The results demonstrated inhibition zones ranging from 7 to 13 mm, indicating effective antimicrobial properties .

Antioxidant Activity

In addition to anticancer and antimicrobial effects, boronic acids have shown antioxidant capabilities. Studies employing methods such as DPPH and ABTS assays have indicated that these compounds can scavenge free radicals effectively. The antioxidant activity of this compound suggests potential applications in preventing oxidative stress-related diseases .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Antioxidant Activity |

|---|---|---|---|

| This compound | Significant reduction in cancer cell viability | Effective against Staphylococcus aureus | High free radical scavenging ability |

| Boronic Compound A | Moderate activity against cancer cells | Limited effectiveness | Moderate scavenging ability |

| Boronic Compound B | Low activity | Effective against multiple pathogens | High scavenging ability |

Case Studies and Research Findings

- Study on Prostate Cancer Cells :

-

Antimicrobial Evaluation :

- A series of boronic acids were tested for their ability to inhibit bacterial growth.

- The inhibition zones confirmed the efficacy of these compounds against common pathogens like Staphylococcus aureus and Escherichia coli .

- Antioxidant Assessment :

Q & A

Q. What are the common synthetic routes for (4-Ethoxy-2,6-dimethylphenyl)boronic acid?

The synthesis typically involves borylation of a substituted benzene derivative. For example, 4-bromo-2,6-dimethylbenzene can react with tri-n-butylborate in tetrahydrofuran (THF) using magnesium turnings as a catalyst. The reaction proceeds under inert conditions (e.g., nitrogen atmosphere) to yield the boronic acid derivative. Optimization of stoichiometry, solvent choice (e.g., THF vs. dioxane), and reaction time (12–24 hours) is critical for high purity and yield .

Q. What safety protocols are essential for handling this compound?

Key precautions include:

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact (H302, H315, H319 hazards) .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Storage : Store in a cool, dry place away from oxidizers (e.g., peroxides) to prevent unintended reactions .

Q. Which analytical techniques are suitable for characterizing this compound?

- NMR Spectroscopy : and NMR confirm structural integrity, with boronic acid protons typically appearing at δ 6.5–8.5 ppm .

- Mass Spectrometry (MS) : MALDI-MS requires derivatization (e.g., pinacol ester formation) to suppress boroxine trimerization artifacts. Matrix-assisted laser desorption/ionization (MALDI) with 2,5-dihydroxybenzoic acid (DHB) enables in situ esterification for reliable detection .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling reactions involving this boronic acid be optimized?

Key parameters include:

- Catalyst : Pd(PPh) or PdCl(dppf) (0.5–2 mol%) for efficient transmetalation .

- Base : NaCO or KPO (2–3 equiv.) in aqueous/organic biphasic systems (e.g., toluene/water) .

- Temperature : 80–100°C for 6–12 hours, monitored by TLC or HPLC.

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 1–2 mol% | >85% |

| Solvent System | Toluene:HO (3:1) | Reduced side reactions |

Q. How do substituents (ethoxy, methyl) influence its reactivity in cross-coupling?

- Steric Effects : The 2,6-dimethyl groups hinder rotation, increasing steric bulk and reducing coupling efficiency with bulky aryl halides .

- Electronic Effects : The ethoxy group at the para position enhances electron density, accelerating transmetalation with electron-deficient partners (e.g., nitro-substituted halides) .

Q. What challenges arise in mass spectrometric analysis, and how are they mitigated?

- Dehydration/Trimerization : Free boronic acids form boroxines (cyclic trimers) under vacuum, complicating MS interpretation.

- Solution : Derivatize with diols (e.g., pinacol) or use DHB matrix for on-plate esterification, suppressing trimerization and improving signal clarity .

Q. What methodologies assess its biological activity (e.g., anticancer potential)?

- In Vitro Assays : Glioblastoma cell lines (e.g., U87) treated with 10–100 µM compound for 48–72 hours, with viability measured via MTT assay .

- Glycoprotein Binding : Surface plasmon resonance (SPR) with boronic acid-functionalized chips quantifies affinity for glycoproteins (e.g., RNase B) in pH 8.5 buffer .

Q. How can computational methods guide its application in drug design?

Q. What kinetic insights exist for its diol-binding interactions?

Stopped-flow fluorescence assays reveal kon values:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.